5'-O-DMTr-dU-methyl phosphonamidite
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of anhydrous solvents and inert atmosphere conditions to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of 5’-O-DMTr-dU-methyl phosphonamidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMTr-dU-methyl phosphonamidite undergoes various chemical reactions, including:
Oxidation: The phosphonamidite group can be oxidized to form a phosphonate.
Substitution: The DMTr group can be removed under acidic conditions to expose the hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and tert-butyl hydroperoxide.
Substitution: Acidic conditions, such as treatment with trichloroacetic acid, are used to remove the DMTr group.
Major Products
Oxidation: The major product is the corresponding phosphonate.
Substitution: The major product is the deprotected deoxyuridine derivative.
Scientific Research Applications
5’-O-DMTr-dU-methyl phosphonamidite is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
DNA and RNA Synthesis: It is used in the solid-phase synthesis of oligonucleotides, which are essential for various molecular biology techniques.
Gene Editing: Oligonucleotides synthesized using this compound are used in gene editing technologies such as CRISPR-Cas9.
Drug Development: It is used in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Mechanism of Action
The mechanism of action of 5’-O-DMTr-dU-methyl phosphonamidite involves its incorporation into oligonucleotides during synthesis . The compound acts as a building block, allowing for the sequential addition of nucleotides to form the desired DNA or RNA sequence . The DMTr group serves as a protective group, preventing unwanted reactions at the 5’-hydroxyl position .
Comparison with Similar Compounds
Similar Compounds
5’-O-DMTr-2’-FU-methyl phosphonamidite: Another phosphoramidite used in oligonucleotide synthesis.
5’-O-DMTr-5-MedC (Ac)-methyl phosphonamidite: A purine nucleoside analog with broad antitumor activity.
Uniqueness
5’-O-DMTr-dU-methyl phosphonamidite is unique due to its specific structure, which allows for efficient incorporation into oligonucleotides and its compatibility with automated synthesizers . Its ability to form stable phosphonate linkages makes it particularly valuable in the synthesis of modified oligonucleotides for therapeutic applications .
Properties
Molecular Formula |
C37H46N3O7P |
---|---|
Molecular Weight |
675.7 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C37H46N3O7P/c1-25(2)40(26(3)4)48(7)47-32-23-35(39-22-21-34(41)38-36(39)42)46-33(32)24-45-37(27-11-9-8-10-12-27,28-13-17-30(43-5)18-14-28)29-15-19-31(44-6)20-16-29/h8-22,25-26,32-33,35H,23-24H2,1-7H3,(H,38,41,42)/t32-,33-,35-,48?/m1/s1 |
InChI Key |
UNJWIRFVFZYKSL-RIUJVVMPSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(C)O[C@@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O |
Canonical SMILES |
CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O |
Origin of Product |
United States |
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